Acetic acid;1,4-dioxan-2-ol
Description
Structure
2D Structure
Properties
CAS No. |
1743-23-3 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
acetic acid;1,4-dioxan-2-ol |
InChI |
InChI=1S/C4H8O3.C2H4O2/c5-4-3-6-1-2-7-4;1-2(3)4/h4-5H,1-3H2;1H3,(H,3,4) |
InChI Key |
SJJUBDAZCFWRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1COC(CO1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetoxy 1,4 Dioxane and 1,4 Dioxan 2 Ol
Direct Acetoxylation Approaches to 2-Acetoxy-1,4-dioxane
Direct acetoxylation of 1,4-dioxane (B91453) provides a straightforward route to 2-acetoxy-1,4-dioxane. This can be achieved through chemical oxidation or photochemical methods.
Lead Tetraacetate-Mediated Functionalization of 1,4-Dioxane
The reaction of 1,4-dioxane with lead tetraacetate is a well-established method for the synthesis of 2-acetoxy-1,4-dioxane. wikipedia.orgrsc.org Lead tetraacetate acts as a powerful oxidizing agent, capable of functionalizing the C-H bonds adjacent to the ether oxygen atoms in 1,4-dioxane. wikipedia.orgrsc.org
The reaction is typically carried out by heating a solution of 1,4-dioxane and lead tetraacetate. orgsyn.org In a detailed procedure, a refluxing solution of lead tetraacetate in dioxane is irradiated with a 500 W lamp for approximately one hour. orgsyn.org This process results in the formation of 2-acetoxy-1,4-dioxane in yields ranging from 68-73% after fractional distillation. orgsyn.org The mechanism is believed to involve either a radical or an ionic pathway, where lead tetraacetate acts as an electrophile. rsc.orgrsc.org
A typical experimental setup involves portion-wise addition of lead tetraacetate to heated 1,4-dioxane, followed by reflux. orgsyn.org The workup procedure includes quenching with a saturated sodium bicarbonate solution, filtration, extraction with dichloromethane (B109758), and purification by fractional distillation at reduced pressure. orgsyn.org
Reaction Conditions for Lead Tetraacetate-Mediated Acetoxylation of 1,4-Dioxane
| Parameter | Value |
|---|---|
| Reactants | 1,4-Dioxane, Lead Tetraacetate |
| Solvent | 1,4-Dioxane (in excess) |
| Temperature | Reflux |
| Reaction Time | ~1 hour |
| Workup | Quenching with NaHCO₃, extraction |
| Yield | 68-73% |
Photochemical Routes to 2-Acetoxy-1,4-dioxane
Photochemical methods offer an alternative pathway to 2-acetoxy-1,4-dioxane. These reactions often involve the generation of radicals that can abstract a hydrogen atom from the 1,4-dioxane ring, followed by trapping with an acetate (B1210297) source. While specific details on the direct photochemical synthesis of 2-acetoxy-1,4-dioxane are less common in readily available literature, the principle is demonstrated in related transformations. For instance, the photochemical conversion of dioxane to 1,4-dioxene proceeds through a 2-acetoxy-1,4-dioxane intermediate. orgsyn.org
Synthesis of the Hemiacetal Precursor: 1,4-Dioxan-2-ol (B3049868)
The hemiacetal 1,4-dioxan-2-ol is a key precursor to 2-acetoxy-1,4-dioxane and can be synthesized through several different routes, including the oxidation of diethylene glycol and the cyclization of suitable precursors.
Oxidative Cyclization of Diethylene Glycol
The direct oxidation of diethylene glycol can lead to the formation of 1,4-dioxan-2-ol. One effective method involves the use of sodium periodate (B1199274) (NaIO₄) in the presence of a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·H₂O). thieme-connect.de This reaction selectively oxidizes one of the primary alcohol groups of diethylene glycol to an aldehyde. The resulting intermediate δ-hydroxy aldehyde then undergoes spontaneous intramolecular cyclization to form the stable hemiacetal, 1,4-dioxan-2-ol, in high yield. thieme-connect.de The reaction is typically carried out in a biphasic solvent system, such as dichloromethane and water. thieme-connect.de In some instances, overoxidation to the corresponding lactone, 1,4-dioxan-2-one (B42840), can be a side reaction. thieme-connect.de
Oxidative Cyclization of Diethylene Glycol to 1,4-Dioxan-2-ol
| Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NaIO₄, RuCl₃·H₂O | CH₂Cl₂/H₂O | 40°C | 95% | thieme-connect.de |
Heating diethylene glycol with a copper chromite catalyst and KHSO₄ in the liquid phase can also lead to oxidation and cyclodehydration, though this method has been noted to produce 2-p-dioxanone as a co-product. orgsyn.org
Hydrolytic Cleavage of Hydroxyalkyl Acetals
1,4-Dioxan-2-ol can be prepared through the hydrolytic cleavage of hydroxyalkyl acetals. For example, the acid-mediated cleavage of 2-(2,2-diethoxyethoxy)ethan-1-ol, followed by cyclization, yields 1,4-dioxan-2-ol. thieme-connect.de This approach involves the removal of the acetal (B89532) protecting group to reveal the aldehyde functionality, which then cyclizes with the terminal hydroxyl group.
A related synthesis involves the preparation of 2,5-dihydroxy-1,4-dioxane from a hydroxyacetal compound. In this process, an aralkyloxy acetal compound is first subjected to hydrocracking to yield a hydroxyacetal. This intermediate is then treated with a cation exchange resin in the presence of water to facilitate hydrolysis and cyclization to the dihydroxy-dioxane product. google.com
Intramolecular Cyclization of δ-Hydroxy Aldehydes
The intramolecular cyclization of δ-hydroxy aldehydes is a fundamental method for the formation of 1,4-dioxan-2-ols. thieme-connect.de The starting δ-hydroxy aldehyde, such as 2-(2-hydroxyethoxy)acetaldehyde, can be generated in situ from the oxidation of diethylene glycol, as described in section 2.2.1. thieme-connect.de The proximity of the hydroxyl and aldehyde groups facilitates the ring-closing reaction to form the thermodynamically stable six-membered hemiacetal ring of 1,4-dioxan-2-ol. This cyclization is often spontaneous and occurs under the reaction conditions used to generate the aldehyde.
Derivatization of 1,4-Dioxan-2-ol for Acetate Formation
The hydroxyl group of 1,4-dioxan-2-ol serves as a functional handle for various chemical transformations, enabling the synthesis of a range of derivatives. A primary and fundamental derivatization is its conversion to the corresponding acetate ester, 2-acetoxy-1,4-dioxane. This transformation is typically achieved through acylation, a reaction that introduces an acetyl group onto the oxygen atom of the hydroxyl moiety.
Acylation Reactions Utilizing Acetic Anhydridewikipedia.org
The acetylation of alcohols is a cornerstone reaction in organic synthesis, and the conversion of 1,4-dioxan-2-ol to 2-acetoxy-1,4-dioxane is readily accomplished using acetic anhydride (B1165640). wikipedia.org Acetic anhydride is an effective and widely used acetylating agent for alcohols and amines due to its high reactivity. wikipedia.org
The reaction involves the nucleophilic attack of the hydroxyl group of 1,4-dioxan-2-ol on one of the carbonyl carbons of acetic anhydride. This process leads to the formation of a tetrahedral intermediate, which then collapses to yield the final products: the ester 2-acetoxy-1,4-dioxane and an acetic acid molecule as a byproduct.
To facilitate the reaction and neutralize the acetic acid generated, a base is often added as a catalyst. wikipedia.org Pyridine is a commonly employed basic catalyst for this purpose. Other reagents, such as 4-dimethylaminopyridine (B28879) (DMAP), can also be used, often in conjunction with pyridine, to accelerate the reaction, particularly for less reactive alcohols. orgsyn.org The general protocol involves treating the alcohol with acetic anhydride in the presence of a suitable base. orgsyn.org
Figure 1: Acylation of 1,4-Dioxan-2-ol using Acetic Anhydride(A representative scheme showing the conversion of 1,4-Dioxan-2-ol to 2-Acetoxy-1,4-dioxane)
Research findings indicate that this method is highly efficient for producing acylated ether derivatives. The reaction conditions are generally mild, and the procedure is straightforward.
Table 1: Typical Reagents and Conditions for Acetylation of 1,4-Dioxan-2-ol
| Reagent/Parameter | Role | Typical Molar Equiv. | Notes |
|---|---|---|---|
| 1,4-Dioxan-2-ol | Substrate | 1.0 | The starting alcohol to be acetylated. |
| Acetic Anhydride | Acetylating Agent | 1.1 - 1.5 | Used in slight excess to ensure complete conversion. |
| Pyridine | Base/Catalyst | 1.5 - 2.0 | Acts as a solvent and neutralizes the acetic acid byproduct. wikipedia.orgorgsyn.org |
| Solvent | Reaction Medium | - | Pyridine often serves as both catalyst and solvent. Alternatively, an inert solvent like dichloromethane (DCM) can be used. |
| Temperature | Reaction Condition | 0 °C to Room Temp. | The reaction is typically initiated at a lower temperature and allowed to warm. |
Reaction Mechanisms and Chemical Transformations
Pyrolysis and Elimination Reactions of 2-Acetoxy-1,4-dioxane
2-Acetoxy-1,4-dioxane, the acetate (B1210297) ester of 1,4-dioxan-2-ol (B3049868), serves as a key precursor for the synthesis of 1,4-dioxene through thermal decomposition. This process involves the elimination of acetic acid.
The flash vacuum pyrolysis of 2-acetoxy-1,4-dioxane results in the clean thermal extrusion of an acetic acid molecule to yield 1,4-dioxene. orgsyn.org This elimination reaction is a well-established method for preparing 1,4-dioxene. The process is typically carried out at high temperatures in a specialized pyrolysis apparatus.
A detailed procedure from Organic Syntheses describes the reaction, which involves passing the vapor of 2-acetoxy-1,4-dioxane through a heated quartz tube. orgsyn.org The product, a mixture of 1,4-dioxene and acetic acid, is then collected at low temperatures. The acetic acid byproduct is subsequently removed by passing the mixture through a tube containing a basic agent like sodium hydroxide (B78521) pellets. orgsyn.org
Table 1: Experimental Conditions for Pyrolysis of 2-Acetoxy-1,4-dioxane
| Parameter | Value | Source |
|---|---|---|
| Substrate | 2-Acetoxy-1,4-dioxane | orgsyn.org |
| Temperature | 425 °C | orgsyn.org |
| Apparatus | Quartz tube packed with quartz chips in a horizontal furnace | orgsyn.org |
| Collection | Dewar (cold finger) condenser at -78 °C (Dry Ice/Acetone) | orgsyn.org |
The yield of volatile 1,4-dioxene from this flash vacuum pyrolysis can be around 44% when the reaction is carried out to completion. orgsyn.org
Oxidative Transformations of 1,4-Dioxan-2-ol
1,4-Dioxan-2-ol, as a hemiacetal, is an intermediate in the oxidation of 1,4-dioxane (B91453). Its hydroxyl group can be oxidized to a carbonyl group, leading to the formation of a lactone.
The oxidation of the parent compound, 1,4-dioxane, can proceed through the formation of 1,4-dioxan-2-ol as an intermediate. This alcohol can then be further oxidized to form 1,4-dioxan-2-one (B42840), a cyclic ester (lactone). Research on the complete catalytic oxidation of 1,4-dioxane has identified both 1,4-dioxan-2-ol and 1,4-dioxan-2-one as trace degradation products. researchgate.net This suggests a sequential oxidation pathway where the initial hydroxylation of the dioxane ring is followed by oxidation of the resulting hemiacetal.
Advanced oxidation processes (AOPs) are commonly used for the degradation of 1,4-dioxane, generating highly reactive hydroxyl radicals (HO•). deswater.comoxidationtech.com These radicals can abstract a hydrogen atom from the 1,4-dioxane ring, leading to the formation of a carbon-centered radical. Reaction with oxygen and subsequent steps can form hydroperoxides and alcohols like 1,4-dioxan-2-ol. Further oxidation of this intermediate yields 1,4-dioxan-2-one. The degradation of 1,4-dioxane can produce a variety of oxygenated species.
Table 2: Identified Intermediates in the Oxidation of 1,4-Dioxane
| Compound | Formula | Role/Observation | Source |
|---|---|---|---|
| 1,4-Dioxan-2-ol | C₄H₈O₃ | Intermediate product | researchgate.net |
| 1,4-Dioxan-2-one | C₄H₆O₃ | Intermediate product | researchgate.net |
| Ethylene (B1197577) glycol | C₂H₆O₂ | Degradation product | deswater.com |
| Glycolic acid | C₂H₄O₃ | Degradation product | deswater.comresearchgate.net |
| Acetaldehyde | C₂H₄O | Degradation product | researchgate.net |
1,4-Dioxan-2-ol, being a cyclic hemiacetal, exists in equilibrium with its open-chain tautomer, a hydroxyaldehyde. The specific hydroxyaldehyde in this case is 2-(2-hydroxyethoxy)acetaldehyde. The equilibrium lies significantly toward the cyclic hemiacetal form, as is common for five- and six-membered ring structures. The stability of the cyclic form is a key principle in carbohydrate chemistry, where sugars predominantly exist as cyclic hemiacetals rather than their open-chain aldehyde or ketone forms.
Hemiacetal Dynamics and Equilibrium in Cyclic Systems
The chemical behavior of 1,4-dioxan-2-ol is fundamentally governed by its nature as a cyclic hemiacetal. Understanding the principles of intramolecular hemiacetal formation is crucial to comprehending its stability and reactivity.
Intramolecular hemiacetals are formed when a molecule contains both a hydroxyl (alcohol) group and a carbonyl (aldehyde or ketone) group. If these two functional groups are positioned appropriately within the molecule, the hydroxyl group can act as a nucleophile and attack the electrophilic carbonyl carbon, resulting in the formation of a cyclic hemiacetal.
The stability of the resulting cyclic structure is highly dependent on the size of the ring. Five- and six-membered rings are generally the most favored due to their low ring strain. For example, glucose, which contains both aldehyde and multiple hydroxyl groups, exists in aqueous solution almost entirely as a six-membered cyclic hemiacetal. This intramolecular cyclization is a reversible equilibrium, but for many hydroxyaldehydes, the cyclic form is thermodynamically more stable and therefore predominates. The formation of 1,4-dioxan-2-ol from its open-chain isomer, 2-(2-hydroxyethoxy)acetaldehyde, is a classic example of this principle, resulting in a stable six-membered ring.
General Mechanisms of Hemiacetal and Acetal (B89532) Formation
The formation of hemiacetals and acetals from aldehydes or ketones and alcohols is a reversible process typically catalyzed by acid. libretexts.orgmasterorganicchemistry.com 1,4-Dioxan-2-ol itself is a cyclic hemiacetal, existing in equilibrium with its open-chain form, a hydroxy aldehyde. nih.gov The presence of acetic acid can facilitate both the formation and cleavage of the hemiacetal, as well as its conversion to an acetal in the presence of excess alcohol.
The general mechanism for acid-catalyzed hemiacetal and acetal formation proceeds through several key steps:
Protonation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of an aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon. openochem.orglibretexts.org
Nucleophilic Attack by Alcohol: An alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.org This step leads to the formation of a tetrahedral intermediate.
Deprotonation to Form a Hemiacetal: A base (which can be the alcohol or the conjugate base of the acid catalyst) removes a proton from the attacking alcohol's oxygen, yielding a neutral hemiacetal. libretexts.orglibretexts.org Hemiacetals are often unstable and difficult to isolate, though cyclic hemiacetals like 1,4-dioxan-2-ol are generally more stable. openochem.org
Protonation of the Hydroxyl Group: For acetal formation to proceed, the hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). openochem.orglibretexts.org
Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. openochem.org
Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation. libretexts.org
Deprotonation to Form an Acetal: Deprotonation of the newly added alcohol group yields the final acetal product and regenerates the acid catalyst. libretexts.orglibretexts.org
The entire process is reversible, and the direction of the equilibrium can be controlled by the reaction conditions. The removal of water, for instance, drives the reaction towards acetal formation. libretexts.org Conversely, the presence of excess water in an acidic medium will hydrolyze an acetal back to the hemiacetal and then to the original aldehyde or ketone and alcohol. openochem.org
Table 1: Key Steps in Hemiacetal and Acetal Formation
| Step | Description | Intermediate/Product |
| 1 | Protonation of the carbonyl oxygen. | Activated carbonyl |
| 2 | Nucleophilic attack by an alcohol. | Tetrahedral intermediate |
| 3 | Deprotonation. | Hemiacetal |
| 4 | Protonation of the hemiacetal's hydroxyl group. | Protonated hemiacetal |
| 5 | Elimination of a water molecule. | Oxocarbenium ion |
| 6 | Nucleophilic attack by a second alcohol molecule. | Protonated acetal |
| 7 | Deprotonation. | Acetal |
Reactivity and Stability Considerations in Reaction Media
The stability of "Acetic acid;1,4-dioxan-2-ol" in a reaction medium is largely dictated by the inherent reactivity of the 1,4-dioxan-2-ol structure and the catalytic influence of acetic acid. As a cyclic hemiacetal, 1,4-dioxan-2-ol is in equilibrium with its ring-opened hydroxy aldehyde form. The presence of acid can catalyze this ring-opening.
In an acidic aqueous solution, 1,4-dioxan-2-ol can undergo further reactions. The degradation of the related compound 1,4-dioxane has been studied under various oxidative conditions, often initiated by acid or other catalysts. deswater.comresearchgate.net For instance, in the presence of an acid and an oxidizing agent, the dioxane ring can be cleaved. deswater.com The degradation of 1,4-dioxane can lead to the formation of various intermediates, including ethylene glycol, glycolic acid, and eventually carbon dioxide and water. deswater.comdss.go.th
The acetic acid component of "this compound" primarily acts as an acid catalyst. However, it can also participate in reactions. For example, the hydroxyl group of 1,4-dioxan-2-ol could potentially be esterified by acetic acid to form 2-acetoxy-1,4-dioxane, especially if conditions are favorable for esterification (e.g., removal of water). orgsyn.org
The reactivity of this system is also influenced by the solvent and temperature. In aqueous media, hydrolysis and degradation pathways are significant. In non-aqueous, aprotic solvents, the compound may exhibit greater stability. Increased temperatures, especially in the presence of acid, would be expected to accelerate degradation and rearrangement reactions. researchgate.net For example, the acid-catalyzed dehydration of related glycols can lead to the formation of dioxane structures, and under more forceful conditions, polymerization or decomposition can occur. youtube.com
Table 2: Potential Reactions of 1,4-Dioxan-2-ol in Acetic Acid Medium
| Reaction Type | Description | Potential Products |
| Ring-Chain Tautomerism | Reversible opening of the cyclic hemiacetal. | 2-(2-hydroxyethoxy)acetaldehyde |
| Hydrolysis/Degradation | Cleavage of the dioxane ring in aqueous acidic conditions. | Ethylene glycol, glycolic acid, acetaldehyde, formic acid deswater.comresearchgate.netdss.go.th |
| Esterification | Reaction of the hemiacetal hydroxyl group with acetic acid. | 2-Acetoxy-1,4-dioxane orgsyn.org |
| Acetal Formation | Reaction with an external alcohol (if present). | Corresponding acetal of 1,4-dioxan-2-ol |
| Polymerization | Acid-catalyzed self-condensation or polymerization. | Oligomeric or polymeric ethers |
Computational and Theoretical Studies
Quantum Chemical Investigations of Reaction Pathways
Quantum chemical methods are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction kinetics. This is particularly valuable for understanding the degradation of persistent pollutants like 1,4-dioxane (B91453).
The oxidative degradation of 1,4-dioxane is a critical area of research due to its status as a probable human carcinogen and its recalcitrance in the environment. dss.go.th Advanced Oxidation Processes (AOPs), which generate highly reactive species like the hydroxyl radical (•OH), are considered effective for its removal. deswater.comnih.gov The initial step in the •OH-mediated degradation of 1,4-dioxane is hydrogen atom abstraction, which leads to the formation of a dioxane-based radical. This radical can subsequently react to form hydroxylated intermediates such as 1,4-dioxan-2-ol (B3049868), which are then further oxidized to ring-opening products, eventually leading to the formation of smaller organic acids, including acetic acid, and ultimately, complete mineralization to CO2 and water. dss.go.thacs.org
A recent computational quantum chemistry study investigated the mechanism and kinetics of 1,4-dioxane degradation by the hydroxyl radical using high-level theory (MP2/aug-cc-pVTZ). nih.gov This research provides key insights into the initial step of the oxidation process. The study revealed that hydrogen abstraction can occur from either an axial or equatorial position on the 1,4-dioxane ring. nih.gov Calculations showed a kinetic preference for the abstraction of axial hydrogens, with consistently higher reaction rate constants calculated for this pathway using Deformed Transition State Theory (d-TST). nih.gov The presence of explicit water molecules in the solvation model was found to significantly influence the transition state structures, reinforcing the preference for the axial abstraction pathway. nih.gov
Following the initial hydrogen abstraction, the resulting 1,4-dioxanyl radical is expected to react rapidly with molecular oxygen (if present) to form a peroxyl radical. This intermediate can then undergo further reactions, such as elimination of a hydroperoxyl radical (HOO•) or reaction with other species, to yield the stable hydroxylated product, 1,4-dioxan-2-ol. The degradation does not stop at this stage. Experimental studies using processes like the UV/H2O2 system have identified numerous subsequent intermediates. dss.go.thacs.org
Molecular Modeling and Conformational Analysis of Dioxane Derivatives
The three-dimensional structure and conformational flexibility of dioxane derivatives are crucial determinants of their physical properties and chemical reactivity. Molecular modeling techniques, from ab initio methods to Density Functional Theory (DFT), have been extensively applied to understand the conformational preferences of these cyclic ethers.
The parent 1,4-dioxane molecule is conformationally flexible and can interconvert between various forms. wikipedia.org Computational studies have consistently identified the chair conformation as the global minimum on the potential energy surface. acs.orgresearchgate.net Ab initio molecular orbital theory at various levels (e.g., HF/6-31G, BLYP/6-31G) and DFT calculations (B3LYP/aug-cc-pVTZ) have been used to study the molecule's inversion process. acs.orgresearchgate.net These studies characterized multiple stationary points, including the chair, two twist-boat conformers, and the transition states connecting them. acs.org The twist-boat conformers are found to be significantly higher in energy than the chair form. researchgate.net
A theoretical study combining DFT with the Average Solvent Electrostatic Potential from Molecular Dynamics (ASEP/MD) method analyzed the conformational equilibrium in the gas phase, neat liquid, and aqueous solution. researchgate.net The results indicated that in all three phases, the equilibrium is overwhelmingly dominated by the chair conformer, with the population of twist-boat forms being less than 0.01%. researchgate.net This computational finding challenges earlier experimental interpretations that suggested a significant fraction (up to 35%) of twist-boat conformers in the liquid state. researchgate.net
For substituted dioxane derivatives like 1,4-dioxan-2-ol, the fundamental chair and boat conformations remain relevant. The presence of a substituent, in this case, a hydroxyl group at the C-2 position, introduces new conformational questions, namely the preference for the substituent to occupy an axial versus an equatorial position. The stability of these conformers would be influenced by steric interactions and intramolecular hydrogen bonding possibilities, which can be effectively modeled using quantum chemical calculations.
Structure-Reactivity Relationship Prediction
Predicting the reactivity of chemical compounds based on their molecular structure is a cornerstone of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate structural or property descriptors of compounds with their chemical reactivity or biological activity. nih.govnih.gov
For dioxane and its derivatives, the structure is directly linked to its environmental persistence. The stable, cyclic ether structure of 1,4-dioxane makes it resistant to hydrolysis and conventional biological treatment. dss.go.th Computational studies provide a molecular-level explanation for this recalcitrance. The initial, and often rate-limiting, step in its degradation is the cleavage of a C-H bond, which requires a significant energy input, typically provided by a powerful oxidizing agent like a hydroxyl radical. nih.gov Quantum chemical calculations of the reaction between •OH and 1,4-dioxane highlight the importance of specific structural features, such as the higher reactivity of axial hydrogens compared to equatorial ones, providing a direct link between 3D structure and chemical reactivity. nih.gov
As 1,4-dioxane is oxidized, its structure changes dramatically, leading to a profound shift in reactivity. The formation of the intermediate 1,4-dioxan-2-ol introduces a hydroxyl group, creating a more polar and potentially more reactive site on the molecule. Subsequent ring-opening reactions lead to linear aldehydes and carboxylic acids, as shown in Table 1. dss.go.thacs.org These degradation products, such as formaldehyde, glycolic acid, and acetic acid, have vastly different chemical properties and reactivities compared to the parent dioxane molecule. Their linear structure and the presence of carbonyl and carboxyl functional groups make them more susceptible to further oxidation and microbial degradation. Computational models can predict this increased reactivity by calculating descriptors such as bond dissociation energies, atomic charges, and frontier molecular orbital energies (HOMO/LUMO), which are altered significantly by the introduction of oxygen-containing functional groups.
Analytical Characterization Techniques in Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods provide detailed information about the atomic and molecular structure of a substance. By interacting with electromagnetic radiation, molecules produce unique spectra that act as a "fingerprint," revealing the connectivity of atoms and the types of functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides information about the local environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For a hypothetical "Acetic acid;1,4-dioxan-2-ol" molecule, one would expect to see distinct signals corresponding to the protons and carbons of both the acetic acid and the 1,4-dioxan-2-ol (B3049868) moieties.
Expected ¹H NMR Data:
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Acetic Acid (-COOH) | 10-13 | Singlet | 1H |
| Acetic Acid (-CH₃) | ~2.1 | Singlet | 3H |
| 1,4-Dioxan-2-ol (-OH) | Variable | Singlet | 1H |
| 1,4-Dioxan-2-ol (CH-OH) | ~4.5-5.0 | Multiplet | 1H |
| 1,4-Dioxan-2-ol (-OCH₂CH₂O-) | ~3.5-4.0 | Multiplet | 4H |
| 1,4-Dioxan-2-ol (-OCH₂-CHOH) | ~3.5-4.0 | Multiplet | 2H |
Expected ¹³C NMR Data:
| Carbon Environment | Expected Chemical Shift (ppm) |
| Acetic Acid (-COOH) | 170-180 |
| Acetic Acid (-CH₃) | 20-30 |
| 1,4-Dioxan-2-ol (CH-OH) | 90-100 |
| 1,4-Dioxan-2-ol (-OCH₂CH₂O-) | 60-70 |
| 1,4-Dioxan-2-ol (-OCH₂-CHOH) | 60-70 |
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial to establish the connectivity between the acetic acid and 1,4-dioxan-2-ol parts, confirming if they form a single covalent molecule or are simply a mixture.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation patterns.
For "this compound," high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The fragmentation pattern observed in the mass spectrum would help to identify the constituent parts of the molecule.
Expected Mass Spectrometry Data:
| Ion | Description | Expected m/z |
| [M]+ or [M+H]+ | Molecular ion or protonated molecular ion | To be determined based on exact mass |
| [M-CH₃COOH]+ | Loss of acetic acid | To be determined |
| [M-C₄H₈O₃]+ | Loss of 1,4-dioxan-2-ol | To be determined |
| [CH₃CO]+ | Acetyl cation | 43.0184 |
Chromatographic Separation Methods for Research Purposes
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of chromatographic method would depend on the polarity and volatility of "this compound."
If this compound were synthesized, purification would be essential. Column chromatography using silica (B1680970) gel would be a standard method for its isolation from a reaction mixture. The choice of solvent system (eluent) would be optimized to achieve the best separation.
For assessing the purity of a sample, High-Performance Liquid Chromatography (HPLC) would be employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. The retention time of the compound would be a characteristic property under specific chromatographic conditions.
Gas Chromatography (GC) could be used if the compound is sufficiently volatile and thermally stable. Derivatization to a more volatile species might be necessary.
Applications in Advanced Organic Synthesis and Material Science
Role as Synthetic Intermediates in Fine Chemical Synthesis
The inherent reactivity and structural features of 1,4-dioxan-2-ol (B3049868) and its derivatives make them valuable intermediates in the synthesis of fine chemicals. Their ability to be transformed into other useful structures, such as 1,4-dioxenes and complex substituted dioxane rings, underpins their importance in synthetic chemistry.
Precursors for 1,4-Dioxene Synthesis
One of the significant applications of 1,4-dioxan-2-ol derivatives is in the synthesis of 1,4-dioxene. Specifically, 2-acetoxy-1,4-dioxane, the acetate (B1210297) ester of 1,4-dioxan-2-ol, serves as a key precursor. This transformation is achieved through a flash vacuum pyrolysis process. orgsyn.org The pyrolysis of 2-acetoxy-1,4-dioxane results in the clean thermal elimination of acetic acid, yielding the desired 1,4-dioxene. orgsyn.org This method is considered a practical laboratory-scale route for producing pure 1,4-dioxene, a compound that has shown considerable promise in various organic synthesis applications. orgsyn.org
The synthesis of the 2-acetoxy-1,4-dioxane precursor itself can be accomplished by irradiating a solution of lead tetraacetate in p-dioxane. orgsyn.org This process provides the acetoxy derivative in good yields, and its boiling point is sufficiently different from the starting dioxane to allow for purification by fractional distillation. orgsyn.org
| Precursor | Reaction | Product | Yield |
| 2-Acetoxy-1,4-dioxane | Flash Vacuum Pyrolysis | 1,4-Dioxene & Acetic Acid | 44-61% |
| p-Dioxane | Irradiation with Lead Tetraacetate | 2-Acetoxy-1,4-dioxane | 68-73% |
This interactive table summarizes the synthesis route to 1,4-dioxene from p-dioxane via the 2-acetoxy derivative.
Building Blocks for Complex Dioxane Scaffolds
The 1,4-dioxane (B91453) ring is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that can be decorated with various functional groups to interact with diverse biological targets. depositolegale.it Properly substituted 1,4-dioxane nuclei have been successfully used to develop potent agonists and antagonists for muscarinic receptors, as well as selective antagonists for adrenoceptors and serotoninergic receptors. depositolegale.it
Synthetic strategies have been developed to create complex, substituted 1,4-dioxane-derived building blocks. For example, an approach starting from substituted oxiranes involves ring-opening with ethylene (B1197577) glycol monolithium salt, followed by a two-step cyclization to construct the 1,4-dioxane ring. researchgate.net This methodology allows for the preparation of 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxanes, which are valuable for creating libraries of compounds for drug discovery. researchgate.net The modulation of the pharmacological profile of a lead compound has been achieved by replacing substituents on the 1,4-dioxane scaffold, demonstrating its utility in developing new therapeutic agents. researchgate.net
Derivatization for Polymeric Materials
The transformation of dioxane-based monomers into polymers is a key area of material science, leading to the creation of biodegradable and functional materials.
Formation of Poly(1,4-dioxan-2-one) through Ring-Opening Polymerization
Poly(1,4-dioxan-2-one), also known as polydioxanone (PDO), is a biodegradable polymer with applications in the medical field, notably for implant materials. wikipedia.org This polymer is synthesized through the ring-opening polymerization (ROP) of its corresponding monomer, 1,4-dioxan-2-one (B42840) (p-dioxanone). wikipedia.org 1,4-dioxan-2-one is the lactone of 2-(2-hydroxyethoxy)acetic acid and can be seen as the oxidized form of 1,4-dioxan-2-ol. wikipedia.org
The polymerization can be initiated by various catalysts, including organotin compounds like tin(II) octoate, or basic alkoxides such as lanthanum isopropoxide. wikipedia.orgdntb.gov.ua The ROP of p-dioxanone can be controlled to produce polymers with specific molecular weights and narrow polydispersity under mild conditions. researchgate.net Research has also explored the use of organo-catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), for this polymerization. researchgate.net The resulting polydioxanone is a semicrystalline and thermally labile polymer that degrades at temperatures around 100 °C. wikipedia.org Furthermore, by introducing functional groups onto the monomer, such as a benzyloxymethyl group at the 5-position, it is possible to synthesize poly(5-substituent-1,4-dioxane-2-one). google.com This allows for the modification of the polymer's properties, including its hydrophilicity, biocompatibility, and degradation rate, expanding its potential use in drug delivery and tissue engineering. google.com
| Monomer | Polymerization Method | Catalyst/Initiator | Resulting Polymer |
| 1,4-Dioxan-2-one (p-Dioxanone) | Ring-Opening Polymerization (ROP) | Tin(II) octoate, Lanthanum isopropoxide | Poly(1,4-dioxan-2-one) (Polydioxanone) |
| (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | Organo-catalyzed ROP | 4-dimethylaminopyridine (DMAP) | Functionalized Poly(α-hydroxyacid) |
| 5-Benzyloxymethyl-1,4-dioxane-2-one | Ring-Opening Polymerization (ROP) | Not specified | Poly(5-benzyloxymethyl-1,4-dioxane-2-one) |
This interactive table provides an overview of the polymerization of dioxane-based monomers.
Development of Dioxane-Based Chemical Probes and Analogs
The versatility of the 1,4-dioxane scaffold extends to the development of specialized molecules for chemical and biological research. By systematically modifying the substitutions on the dioxane ring, researchers can create chemical probes and analogs to investigate complex biological systems. nih.gov For instance, derivatives of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine have been synthesized and evaluated for their affinity and activity at dopamine (B1211576) and serotonin (B10506) receptor subtypes. nih.gov These studies have led to the discovery of multitarget compounds with specific agonist or antagonist profiles, which could serve as probes for studying the neurobiology of conditions like Parkinson's disease and schizophrenia. nih.gov
Utilization as Chiral Auxiliaries in Asymmetric Synthesis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. researchgate.net The auxiliary is then removed, having imparted its chirality to the product molecule. youtube.com Optically pure diols are often used as chiral auxiliaries for various asymmetric transformations. nih.gov
The compound 1,4-dioxan-2-ol possesses a chiral center at the C2 position (the carbon bearing the hydroxyl group), making it a candidate for use as a chiral auxiliary. nih.gov While specific, widely adopted applications of 1,4-dioxan-2-ol itself as a chiral auxiliary are not extensively documented in the reviewed literature, the principle remains. Chiral auxiliaries derived from natural sources are common, and they are instrumental in diastereoselective reactions such as alkylations and aldol (B89426) reactions. researchgate.net The development of new chiral auxiliaries is an ongoing area of research, and the accessible chirality of simple molecules like 1,4-dioxan-2-ol makes them potential starting points for such investigations.
Environmental Chemical Transformations and Fate of 1,4 Dioxan 2 Ol
Formation as a Chemical Intermediate in 1,4-Dioxane (B91453) Biotransformation
The primary route for the formation of 1,4-dioxan-2-ol (B3049868) in the environment is through the microbial biotransformation of 1,4-dioxane. This process is initiated by specific microorganisms that utilize powerful enzymes to attack the stable ether linkages of the parent compound.
Detailed Research Findings:
The initial step in the aerobic biodegradation of 1,4-dioxane is an oxidation reaction catalyzed by monooxygenase enzymes. deswater.comdtic.mil These enzymes insert a hydroxyl group onto one of the carbon atoms adjacent to an ether oxygen in the 1,4-dioxane ring, yielding the unstable hemiacetal, 1,4-dioxan-2-ol (also referred to as 2-hydroxy-1,4-dioxane). dtic.milscispace.comacs.org This hydroxylation is a crucial activation step that destabilizes the cyclic ether structure, making it susceptible to further degradation. deswater.com
Studies have identified several bacterial strains capable of this initial transformation. Monooxygenase-expressing bacteria, whether they use 1,4-dioxane as a sole carbon and energy source (metabolism) or degrade it in the presence of a primary growth substrate (cometabolism), are central to this process. scispace.comberkeley.edu For instance, research on Pseudonocardia strain ENV478 demonstrated that the degradation of 1,4-dioxane proceeds through an initial oxidation to what is likely 1,4-dioxan-2-ol. dtic.mil Similarly, in Mycobacterium sp. strain PH-06, 1,4-dioxan-2-ol was detected as a metabolic intermediate. deswater.com The propane (B168953) monooxygenase (prmABCD) from Mycobacterium dioxanotrophicus PH-06 has been shown to activate the α-carbon of 1,4-dioxane to form 1,4-dioxan-2-ol. acs.org
The enzymes responsible belong to a class known as soluble di-iron monooxygenases (SDIMOs), which includes well-studied enzymes like propane monooxygenase and tetrahydrofuran (B95107) (THF) monooxygenase. nih.gov The involvement of these enzymes has been confirmed through various methods, including the use of inhibitors like acetylene, which blocks monooxygenase activity and prevents the oxidation of 1,4-dioxane. berkeley.edu
Table 1: Microorganisms Involved in the Formation of 1,4-Dioxan-2-ol from 1,4-Dioxane
| Microorganism | Enzyme Type Implicated | Metabolism Type | Reference |
|---|---|---|---|
| Pseudonocardia dioxanivorans CB1190 | Dioxane Monooxygenase (DXMO) | Metabolic | berkeley.edunih.gov |
| Mycobacterium dioxanotrophicus PH-06 | Propane Monooxygenase (PRM) | Metabolic | deswater.comacs.org |
| Pseudonocardia strain ENV478 | Monooxygenase | Cometabolic | dtic.mil |
| Mycobacterium vaccae JOB5 | Monooxygenase | Cometabolic | berkeley.edu |
| Rhodococcus RR1 | Monooxygenase | Cometabolic | berkeley.edu |
Abiotic Degradation Pathways in Environmental Contexts (e.g., Hydrolysis, Photooxidation)
Once formed, 1,4-dioxan-2-ol is subject to abiotic degradation, primarily due to its inherent chemical instability in aqueous environments. As a hemiacetal, it exists in equilibrium with its ring-opened isomer.
Detailed Research Findings:
The structure of 1,4-dioxan-2-ol is inherently unstable in water. dtic.mil This instability leads to a spontaneous, non-enzymatic (abiotic) ring-opening reaction. deswater.comscispace.com The molecule disproportionates, or rearranges, into an open-chain aldehyde. dtic.mil Specifically, research proposes that 1,4-dioxan-2-ol is spontaneously oxidized to 2-hydroxyethoxyacetic acid (HEAA). scispace.com Another study describes this process as the hemiacetal disproportionating to 2-hydroxyethoxy-2-acetaldehyde, which is then rapidly oxidized to HEAA. dtic.mil This rapid, spontaneous conversion means that 1,4-dioxan-2-ol is a fleeting intermediate that does not persist in the environment.
While advanced oxidation processes (AOPs) involving UV light, hydrogen peroxide, and ozone are effective for degrading the parent compound 1,4-dioxane, specific data on the direct photooxidation of the 1,4-dioxan-2-ol intermediate is limited. nih.govoxidationtech.com However, the primary fate of 1,4-dioxan-2-ol is governed by its rapid hydrolytic ring-opening rather than slower processes like photooxidation. The focus of degradation studies is typically on the subsequent, more stable intermediates like HEAA.
Table 2: Abiotic Transformation of 1,4-Dioxan-2-ol
| Process | Description | Resulting Product | Reference |
|---|---|---|---|
| Hydrolysis / Spontaneous Oxidation | As an unstable hemiacetal in aqueous solution, the ring structure opens spontaneously. | 2-hydroxyethoxyacetic acid (HEAA) | dtic.milscispace.com |
Microbial Oxidation Processes and Resulting Intermediates
Following the initial formation of 1,4-dioxan-2-ol and its rapid abiotic conversion, the resulting open-chain compounds are subjected to further microbial oxidation. This cascade of reactions progressively breaks down the molecule into simpler, less harmful substances.
Detailed Research Findings:
The primary product resulting from the initial transformation of 1,4-dioxan-2-ol is 2-hydroxyethoxyacetic acid (HEAA). dtic.milscispace.com HEAA is a key, more stable metabolite that has been frequently detected in studies of 1,4-dioxane biodegradation. deswater.comacs.org
From HEAA, monooxygenase-expressing bacteria continue the degradation process. A second monooxygenation step can hydroxylate HEAA further. scispace.com Following the cleavage of the second ether bond, a series of smaller, readily metabolizable organic molecules are formed. These subsequent intermediates include ethylene (B1197577) glycol, glycolate, glyoxalate, and oxalate. scispace.com Ultimately, these small organic acids are channeled into common cellular metabolic pathways, such as the citric acid cycle, where they are mineralized to carbon dioxide and water. scispace.com Studies using radiolabeled 1,4-dioxane have confirmed this pathway, showing that a significant portion of the initial compound is converted to CO2. scispace.com
While some cometabolizing strains may only perform the initial oxidation steps, leading to an accumulation of intermediates like HEAA, other microorganisms can degrade these products further. dtic.mil The complete mineralization of 1,4-dioxane relies on a microbial community or a specific strain capable of carrying out this entire degradation sequence. scispace.com
Table 3: Key Intermediates in the Microbial Oxidation of 1,4-Dioxan-2-ol
| Intermediate Compound | Formation Pathway | Subsequent Fate | Reference |
|---|---|---|---|
| 2-Hydroxyethoxyacetic acid (HEAA) | Spontaneous oxidation/hydrolysis of 1,4-dioxan-2-ol. | Further microbial oxidation. | dtic.milscispace.com |
| Ethylene Glycol | Cleavage of the ether bond in hydroxylated HEAA. | Mineralization via cellular metabolism. | deswater.comscispace.com |
| Glycolate | Oxidation of ethylene glycol or from HEAA breakdown. | Mineralization via cellular metabolism. | scispace.com |
| Glyoxalate | Oxidation of glycolate. | Mineralization via cellular metabolism. | scispace.com |
| Oxalate | Oxidation of glyoxalate. | Mineralization via cellular metabolism. | scispace.com |
| Carbon Dioxide (CO2) | Complete mineralization of organic acid intermediates. | Final product of biodegradation. | scispace.com |
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Routes
The classical synthesis of 2-acetoxy-1,4-dioxane involves the oxidation of p-dioxane with lead tetraacetate, providing the product in good yields (68-73%). orgsyn.org However, the use of stoichiometric heavy metal oxidants like lead tetraacetate is environmentally problematic. Future research is critically focused on developing greener and more sustainable synthetic methodologies.
Emerging strategies are likely to focus on:
Catalytic Oxidation: Investigating catalytic systems that can use cleaner oxidants, such as molecular oxygen or hydrogen peroxide, to achieve the selective hydroxylation and subsequent acetylation of 1,4-dioxane (B91453). This aligns with broader efforts to decarbonize chemical manufacturing. nih.gov
Biocatalytic Routes: Exploring enzymatic processes that can mimic the initial steps of microbial degradation of 1,4-dioxane. The use of isolated monooxygenase enzymes could offer a highly selective and environmentally benign route to 1,4-dioxan-2-ol (B3049868), which can then be esterified.
Sustainable Feedstocks: While the dioxane core remains central, research into producing the acetyl group from sustainable sources is also relevant. Current industrial acetic acid production relies heavily on the carbonylation of methanol (B129727) from fossil fuels. researchgate.net Alternative pathways, such as the direct carboxylation of methane (B114726) using CO2 or semi-artificial photosynthesis, are being evaluated for their potential to reduce the carbon footprint of acetic acid production. nih.govdiva-portal.org These green acetic acid sources could be integrated into the synthesis of its derivatives.
Table 1: Comparison of Synthetic Routes for Acetic Acid and its Derivatives
| Synthesis Route | Precursors | Key Features | Sustainability Aspect | Reference |
| Methanol Carbonylation (BAU) | Methanol, Carbon Monoxide | Dominant industrial process; relies on fossil-fuel-derived syngas. | Low sustainability, high carbon footprint. | nih.govresearchgate.net |
| Gas-to-Acid (GTA) Methane Carboxylation | Methane, CO2 | Single-step, direct conversion with high selectivity reported with certain catalysts. | Potential for high sustainability if using biogas and captured CO2. | diva-portal.org |
| Semi-Artificial Photosynthesis (SAP) | CO2, Water, Cysteine | Uses CO2 as a direct feedstock; lower energy requirement. | Potentially carbon-negative, represents a breakthrough in sustainable chemistry. | nih.govdiva-portal.org |
| Lead Tetraacetate Oxidation of Dioxane | p-Dioxane, Lead Tetraacetate | Classical route to 2-acetoxy-1,4-dioxane. | Poor sustainability due to the use of stoichiometric heavy metals. | orgsyn.org |
Advanced Mechanistic Elucidation using State-of-the-Art Techniques
Future mechanistic studies will likely employ:
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the stability of intermediates for both the formation of the compound and its subsequent reactions. This can help rationalize observed regioselectivity and stereoselectivity.
In-situ Spectroscopy: Techniques such as ReactIR (in-situ infrared spectroscopy) and process mass spectrometry can monitor the concentration of reactants, intermediates, and products in real-time. This is particularly valuable for studying transient species and understanding the kinetics of the reaction, such as the thermal extrusion of acetic acid during flash vacuum pyrolysis. orgsyn.org
Isotopic Labeling Studies: Using isotopically labeled reagents (e.g., in the dioxane ring or the acetyl group) can provide definitive evidence for bond-forming and bond-breaking steps, helping to distinguish between proposed mechanistic pathways. This approach has been crucial in studying the biodegradation pathways of related compounds. nih.gov
A key area of interest is the mechanism of 1,4-dioxane's metabolic activation. High doses of 1,4-dioxane are known to induce cytochrome P450 enzymes, particularly CYP2E1, which is believed to initiate its metabolism through hydroxylation. nih.gov Understanding this initial enzymatic oxidation to 1,4-dioxan-2-ol is crucial for assessing the toxicological profile of 1,4-dioxane and provides a biomimetic target for synthetic chemists.
Exploration of New Applications in Organic Synthesis and Material Science
The primary documented application of 2-acetoxy-1,4-dioxane is as a stable, isolable precursor to 1,4-dioxene, which is generated via flash vacuum pyrolysis. orgsyn.org 1,4-Dioxene itself is a valuable building block in organic synthesis. However, the potential applications of the parent acetate (B1210297) and related derivatives are largely underexplored.
Future research could focus on:
Novel Protecting Group: The 1,4-dioxan-2-yl moiety could be explored as a new type of protecting group for carboxylic acids, with unique cleavage conditions related to its hemiacetal ester nature.
Monomer for Polymerization: The bifunctional nature of 2-acetoxy-1,4-dioxane (ester and ether functionalities) suggests its potential as a monomer or co-monomer for creating novel polyesters or polyether-esters with tailored properties, such as biodegradability or specific solvent compatibilities.
Chiral Synthesis: If an enantioselective synthesis of 1,4-dioxan-2-ol can be developed, it would open the door to using these chiral building blocks in asymmetric synthesis.
Material Science: Acetic acid is used as a solvent and reagent in the production of smart materials and coatings. alliancechemical.comwikipedia.org As a functionalized cyclic ether, 2-acetoxy-1,4-dioxane could be investigated as a specialty solvent, a plasticizer, or an additive in formulations for coatings and advanced materials, potentially imparting unique properties due to its polar structure.
Deeper Understanding of Environmental Biodegradation Pathways and Products
1,4-Dioxane is a persistent and mobile environmental contaminant, resistant to natural attenuation in many environments. cdc.govenvironmentalrestoration.wikislenvironment.com Understanding its biodegradation is critical for developing effective bioremediation strategies. The initial step in the aerobic biodegradation of 1,4-dioxane by various microorganisms is believed to be a hydroxylation reaction catalyzed by a monooxygenase enzyme, forming 1,4-dioxan-2-ol. nih.govenviro.wiki This makes the compound a key, albeit transient, intermediate in the environmental fate of 1,4-dioxane.
Future research in this area should aim to:
Isolate and Characterize Intermediates: While 1,4-dioxan-2-ol is the proposed initial product, subsequent oxidation can lead to compounds like 2-hydroxyethoxy-acetic acid (2HEAA) and 1,4-dioxan-2-one (B42840), which can then be further metabolized. nih.govdtic.mil Advanced analytical techniques are needed to detect and quantify these transient intermediates in microbial cultures and environmental samples to confirm the precise degradation pathways.
Identify Responsible Microbes and Enzymes: Numerous bacteria that can degrade 1,4-dioxane have been identified, including Pseudonocardia dioxanivorans CB1190 and various Mycobacterium and Cordyceps species. nih.govenviro.wikiacs.org Further research is needed to isolate new, more efficient strains and to characterize the specific monooxygenase enzymes responsible for the initial hydroxylation.
Elucidate Complete Pathways: While the breakdown of 1,4-dioxane to products like ethylene (B1197577) glycol, glycolic acid, and oxalic acid has been proposed, the complete pathway to mineralization (conversion to CO2 and biomass) needs further validation. nih.govmdpi.com Mineralization studies using 14C-labeled 1,4-dioxane are essential to track the fate of the carbon atoms through the entire degradation process. mdpi.com
Table 2: Microorganisms and Intermediates in 1,4-Dioxane Biodegradation
| Microorganism Strain | Degradation Type | Identified Intermediates/Products | Reference |
| Pseudonocardia dioxanivorans CB1190 | Metabolism | Not specified, but supports growth | enviro.wikiacs.org |
| Cordyceps sinensis (Strain A) | Metabolism | Ethylene glycol, Glycolic acid, Oxalic acid | nih.gov |
| Various Propane (B168953)/THF utilizing bacteria | Cometabolism | 2-Hydroxyethoxy-acetic acid (2HEAA) | dtic.mildtic.mil |
| Enriched Microbial Community | Metabolism | CO2, Biomass | mdpi.com |
By focusing on these emerging research areas, the scientific community can unlock the full potential of Acetic acid;1,4-dioxan-2-ol, both as a valuable chemical tool and as a key piece in the puzzle of environmental remediation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
